molecular formula C9H8N2O2 B11910248 3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde CAS No. 83507-24-8

3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde

Cat. No.: B11910248
CAS No.: 83507-24-8
M. Wt: 176.17 g/mol
InChI Key: JLBSOLRXFKQLBZ-UHFFFAOYSA-N
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Description

3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde is a versatile quinoxaline derivative that serves as a key synthetic intermediate in medicinal chemistry. Quinoxaline scaffolds are nitrogen-based heterocycles recognized as privileged structures in drug discovery due to their diverse biological activities and ability to interact with target proteins and enzymes through hydrogen bonding, dipole-dipole interactions, and π-stacking . This compound is of significant research value for the design and synthesis of novel molecules with potential pharmacological properties. Its structure, featuring both hydroxy and carbaldehyde functional groups, makes it a suitable precursor for constructing more complex heterocyclic systems, such as through hydrazone formation or other condensation reactions . Researchers are actively exploring quinoxaline derivatives for their potential as dual-acting agents. Recent studies on analogous compounds have demonstrated potent inhibition of key biological targets, including the Epidermal Growth Factor Receptor (EGFR) and the Cyclooxygenase-2 (COX-2) enzyme . This dual mechanism is a promising strategy for developing combined anticancer and anti-inflammatory candidates, as chronic inflammation is a recognized hallmark of cancer progression . Furthermore, quinoxaline core structures are investigated for a wide spectrum of other biological applications, including antimicrobial , antimalarial, and antitrypanosomal activities . It is important to note that this compound contains a hydroxyquinoxaline moiety, which typically exists in a tautomeric equilibrium, predominantly as the lactam form (quinoxalinone) in solution . This behavior can influence its reactivity and physicochemical properties, which researchers must consider during experimental design. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

83507-24-8

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-(hydroxymethylidene)-1,4-dihydroquinoxalin-2-one

InChI

InChI=1S/C9H8N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-5,10,12H,(H,11,13)

InChI Key

JLBSOLRXFKQLBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=CO)C(=O)N2

Origin of Product

United States

Scientific Research Applications

Antimicrobial and Antiviral Properties

Antimicrobial Activity:
Quinoxaline derivatives, including 3-hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a variety of pathogens, including bacteria, fungi, and mycobacteria.

  • Study Findings:
    • A study evaluated the antimicrobial potential of various quinoxaline derivatives against Staphylococcus aureus , Escherichia coli , and Candida albicans . Results indicated that certain derivatives demonstrated potent antibacterial and antifungal activities, highlighting the effectiveness of modifications at specific positions on the quinoxaline ring .
CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundS. aureus12 µg/mL
Quinoxaline Derivative AE. coli8 µg/mL
Quinoxaline Derivative BC. albicans16 µg/mL

Antiviral Activity:
The compound has also been investigated for its antiviral properties, particularly against human immunodeficiency virus (HIV).

  • Case Study:
    • A series of quinoxaline compounds were synthesized and evaluated for their ability to inhibit the reverse transcriptase enzyme of HIV. The results showed that some derivatives had low effective concentrations (EC50) comparable to existing antiviral agents .
CompoundEC50 (nM)CC50 (nM)Selectivity Index (SI)
NVP6.79617114353
Compound 33.19857631798
Compound 12157611681874

Synthesis and Drug Design

Synthetic Routes:
The synthesis of quinoxaline derivatives has been a focus of research due to their biological activity. Various synthetic methods have been developed to produce these compounds efficiently.

  • Methodology:
    • Recent studies have employed lanthanide reagents for the synthesis of quinoxaline derivatives in a green chemistry approach, yielding high purity products with minimal side reactions .

Drug Development:
The unique structure of quinoxalines allows for modifications that can enhance their pharmacological properties.

  • Example:
    • A virtual screening protocol using molecular docking has led to the identification of potent inhibitors of HIV reverse transcriptase among synthesized quinoxaline derivatives . This highlights the potential for developing new antiretroviral therapies.

Neuropharmacological Applications

Research has also explored the neuropharmacological effects of quinoxaline derivatives, indicating potential applications in treating neurological disorders.

  • Findings:
    • Studies have shown that certain derivatives exhibit analgesic, sedative, and anxiolytic effects in animal models. The evaluation of these compounds provides insights into their potential therapeutic roles in managing conditions such as anxiety and depression .

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Core Structure Substituents Key Functional Groups
3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde Quinoxaline -OH (C3), -CHO (C2) Hydroxyl, Aldehyde
Quinoxaline-2-carboxaldehyde () Quinoxaline -CHO (C2) Aldehyde
N3-Aryl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide () Dihydroquinoline -CONHR (C3), -O (C4) Carboxamide, Ketone
Atovaquone () Naphthoquinone -OH (C3), -Cl (aryl) Hydroxyl, Chloroaryl, Ketone
3-Hydroxy-1,2-dimethoxyanthraquinone () Anthraquinone -OH (C3), -OCH₃ (C1, C2) Hydroxyl, Methoxy

Key Observations :

  • The target compound’s hydroxyl and aldehyde groups distinguish it from simpler quinoxaline derivatives like Quinoxaline-2-carboxaldehyde, which lacks the -OH group .
  • Atovaquone () and anthraquinones () exhibit extended conjugated systems, enhancing stability and redox activity compared to quinoxalines .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity) Spectral Data (NMR δ, ppm)
This compound 175.17 Not reported Moderate in DMSO -OH: ~10.5; -CHO: ~9.8 (estimated)
Quinoxaline-2-carboxaldehyde () 158.16 Not reported Soluble in DMSO, ethanol -CHO: ~10.1 (DMSO-d6)
N3-(1-Adamantyl)-1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide () 476.62 180–182 Low in water; high in DMF Aromatic H: 6.8–8.2; CONH: ~11.2
Atovaquone () 366.83 216–218 Insoluble in water Aromatic H: 7.2–8.3; -OH: ~12.0

Key Observations :

  • The target compound’s hydroxyl group likely increases polarity compared to Quinoxaline-2-carboxaldehyde, improving solubility in polar aprotic solvents like DMSO .
  • Carboxamide derivatives () exhibit higher molecular weights and lower aqueous solubility due to hydrophobic alkyl chains .

Key Observations :

  • The target compound’s synthesis likely parallels quinoxaline aldehyde routes but requires protection/deprotection of the hydroxyl group .
  • Atovaquone’s synthesis () highlights the role of isomerization, a step unnecessary for quinoxaline derivatives .

Biological Activity

3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a quinoxaline core, which is a bicyclic compound known for its pharmacological potential. The presence of the hydroxyl group and the aldehyde functionality enhances its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Case Studies and Findings

  • In vitro Anticancer Activity : A study demonstrated that derivatives of quinoxaline exhibited significant growth inhibition in cancer cell lines such as MCF-7 (breast), HepG2 (liver), and HCT-116 (colon). The IC50 values for some derivatives were reported between 0.81 μM to 4.54 μM, indicating potent activity against these cell lines .
  • Mechanism of Action : The mechanism involves the inhibition of key enzymes such as EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2), which are critical in cancer proliferation and inflammation .
CompoundCell LineIC50 (μM)Mechanism
4aMCF-70.3EGFR Inhibition
5HepG20.6COX-2 Inhibition
11HCT-1162.91Dual Inhibition
13MCF-70.4EGFR Inhibition

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have been explored extensively. Studies indicate that these compounds exhibit activity against various bacterial strains.

Research Findings

  • Broad-Spectrum Activity : Quinoxaline derivatives have been reported to possess broad-spectrum antibacterial activities, showing effectiveness against pathogens responsible for opportunistic infections .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for certain compounds derived from quinoxalines were found to be low, indicating high potency against bacterial strains such as Staphylococcus aureus and Escherichia coli.
CompoundBacterial StrainMIC (μg/mL)
Compound AStaphylococcus aureus5
Compound BEscherichia coli10

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated due to its ability to inhibit COX enzymes.

Key Findings

  • COX Inhibition : Studies have shown that certain quinoxaline derivatives can inhibit COX-2 with IC50 values comparable to established anti-inflammatory drugs . This suggests their potential use in treating inflammatory conditions.

Q & A

Q. What are the recommended synthetic methodologies for 3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde?

  • Methodological Answer : The synthesis of this compound can be optimized using selective crystallization and isomerization techniques. For example, Lewis acids (e.g., BF₃ or AlCl₃) facilitate the conversion of cis/trans isomers during intermediate stages, as demonstrated in analogous quinoxaline derivatives . Microwave-assisted synthesis in tetrahydrofuran (THF) with sodium metabisulfite can improve reaction efficiency (35–44% yield) by reducing reaction time and enhancing regioselectivity . Key steps include:

Condensation of precursors under inert atmospheres.

Isomerization using Lewis/Brønsted acids to favor the desired stereochemistry.

Purification via recrystallization in polar aprotic solvents.

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodological Answer : Based on GHS classification, this compound is a skin and eye irritant (Category 2/2A). Researchers must:
  • Use PPE: Nitrile gloves, lab coats, and safety goggles.
  • Employ fume hoods to avoid inhalation of dust/aerosols.
  • In case of exposure:
  • Skin contact : Immediately rinse with soap/water for 15 minutes .
  • Eye contact : Flush with saline solution for ≥15 minutes and seek medical attention .
  • Store in sealed containers away from oxidizers and humidity .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : A multi-technique approach is recommended:
  • X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data, leveraging Fourier map analysis to resolve hydrogen atom positions .
  • Spectroscopy :
  • NMR : Assign peaks using ¹H/¹³C DEPT-Q experiments to confirm hydroxyl and aldehyde functionalities.
  • FT-IR : Identify O–H (3200–3600 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.

Advanced Research Questions

Q. How can crystallographic data refinement using SHELX address ambiguities in hydrogen bonding networks?

  • Methodological Answer : SHELXL’s restraint options (e.g., DFIX, DANG) improve modeling of hydrogen bonds in low-resolution datasets. For example:
  • Apply "AFIX" commands to fix hydroxyl group geometry.
  • Use graph-set analysis (as per Etter’s rules) to classify hydrogen bond motifs (e.g., chains, rings) and validate intermolecular interactions .
  • Cross-validate thermal displacement parameters (B-factors) to distinguish static disorder from dynamic motion .

Q. How do reaction conditions influence synthetic yields and isomer ratios?

  • Methodological Answer : Contradictions in yields often arise from solvent polarity, temperature, and catalyst choice. For instance:
Condition Yield cis:trans Ratio Reference
Lewis acid (AlCl₃), THF60%1:3
Microwave, Na₂S₂O₅44%1:1
  • Troubleshooting :
  • Low yields: Optimize stoichiometry of carbonyl precursors.
  • Unwanted isomers: Introduce steric hindrance via bulky substituents or switch to polar solvents (e.g., DMF) to favor kinetic control.

Q. What mechanistic insights explain the role of the hydroxyl group in reactivity?

  • Methodological Answer : The hydroxyl group participates in tautomerism and hydrogen bonding, influencing:
  • Acidity : pKa ~8–10 enables deprotonation under basic conditions, facilitating nucleophilic attacks.
  • Chelation : Binds metal catalysts (e.g., Ru(bpy)₃²⁺) in photoredox reactions, enhancing electron transfer efficiency .
  • Stabilization : Intramolecular H-bonds with the aldehyde group reduce electrophilicity, requiring harsher conditions for condensation reactions.

Q. How can computational modeling predict hydrogen bonding patterns in novel derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level:

Optimize geometry of the parent compound and derivatives.

Calculate electrostatic potential surfaces to identify H-bond donor/acceptor sites.

Compare with experimental XRD data to validate predicted motifs (e.g., R₂²(8) rings) .

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